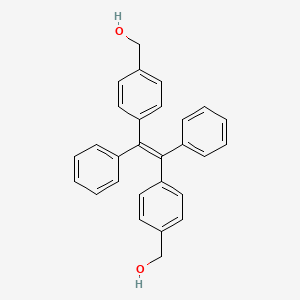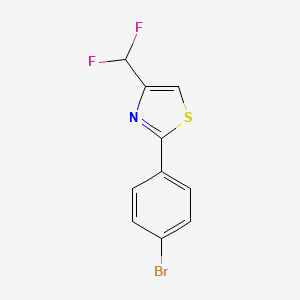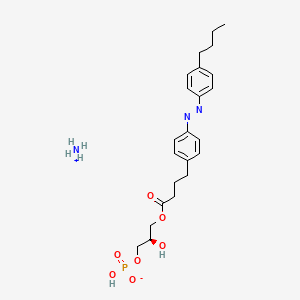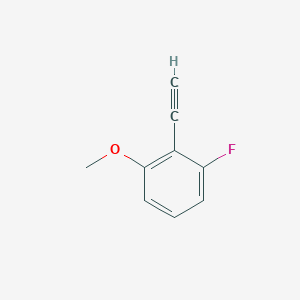
1-((5-Bromothiophen-2-yl)methyl)-3-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Bromothiophen-2-yl)methyl)-3-methylurea is an organic compound that features a brominated thiophene ring attached to a methylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromothiophen-2-yl)methyl)-3-methylurea typically involves the bromination of thiophene followed by a series of reactions to introduce the methylurea group. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of the Intermediate: The brominated thiophene is then reacted with a suitable alkylating agent to form the intermediate compound.
Introduction of Methylurea: The intermediate is treated with methyl isocyanate or a similar reagent to introduce the methylurea group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents.
Analyse Des Réactions Chimiques
Types of Reactions
1-((5-Bromothiophen-2-yl)methyl)-3-methylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrothiophenes.
Coupling: Biaryl or styrene derivatives.
Applications De Recherche Scientifique
1-((5-Bromothiophen-2-yl)methyl)-3-methylurea has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of conductive materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 1-((5-Bromothiophen-2-yl)methyl)-3-methylurea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring can engage in π-π interactions or hydrogen bonding, while the methylurea group can form additional hydrogen bonds or electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((5-Bromothiophen-2-yl)methyl)-1H-pyrazol-5-amine
- (5-Bromothiophen-2-yl)methylamine
Uniqueness
1-((5-Bromothiophen-2-yl)methyl)-3-methylurea is unique due to the presence of both a brominated thiophene ring and a methylurea group. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H9BrN2OS |
|---|---|
Poids moléculaire |
249.13 g/mol |
Nom IUPAC |
1-[(5-bromothiophen-2-yl)methyl]-3-methylurea |
InChI |
InChI=1S/C7H9BrN2OS/c1-9-7(11)10-4-5-2-3-6(8)12-5/h2-3H,4H2,1H3,(H2,9,10,11) |
Clé InChI |
XJPTUWWZEBHWCN-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NCC1=CC=C(S1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile](/img/structure/B15090000.png)



![N-[2-(2-bromo-4-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B15090021.png)
![{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol](/img/structure/B15090032.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] tetradecanoate](/img/structure/B15090037.png)

![4-[6-(Difluoromethyl)-2-pyridyl]aniline](/img/structure/B15090044.png)

![1-Piperazinecarboxylic acid, 4-[2-[2-(1H-pyrazol-3-yl)phenoxy]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B15090061.png)



